molecular formula C7H8BrNO3S B2661555 2-Bromo-4-methoxybenzenesulfonamide CAS No. 1208076-86-1

2-Bromo-4-methoxybenzenesulfonamide

Cat. No.: B2661555
CAS No.: 1208076-86-1
M. Wt: 266.11
InChI Key: PVXSJXZJPQACIW-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxybenzenesulfonamide typically involves the bromination of 4-methoxybenzenesulfonamide. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production cost.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    2-Bromo-4-methylbenzenesulfonamide: Contains a methyl group instead of a methoxy group, which can influence its chemical properties and reactivity.

    Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring, used as a precursor in organic synthesis.

Uniqueness

2-Bromo-4-methoxybenzenesulfonamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXSJXZJPQACIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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